molecular formula C18H18N2O2S B3016746 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione CAS No. 688791-29-9

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B3016746
CAS No.: 688791-29-9
M. Wt: 326.41
InChI Key: VTWPVYGREZZHSQ-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of an imidazole ring substituted with ethoxyphenyl and methoxyphenyl groups, as well as a thione group

Scientific Research Applications

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Future Directions

: Sigma-Aldrich: 4-Methoxyphenethyl alcohol : Sigma-Aldrich: 4-Methoxyphenethyl isocyanate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the desired imidazole-2-thione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
  • 5-(4-ethoxyphenyl)-3-(2-ethoxyphenyl)-1H-imidazole-2-thione
  • 5-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione

Uniqueness

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione is unique due to the presence of both ethoxy and methoxy substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole-2-thione core provides a distinct profile of properties that can be exploited in various applications.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-22-14-10-8-13(9-11-14)15-12-20(18(23)19-15)16-6-4-5-7-17(16)21-2/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWPVYGREZZHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323634
Record name 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688791-29-9
Record name 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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